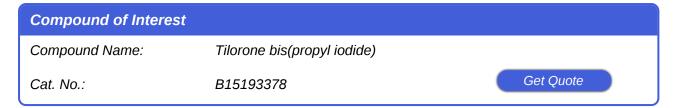


Tilorone: A Comparative Analysis of its Antiviral Potency Across Diverse Viral Strains

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antiviral drug Tilorone, focusing on its potency against a spectrum of viral strains. The information is compiled from various in vitro and in vivo studies to offer an objective overview for research and drug development purposes. Tilorone, a small-molecule oral drug, has demonstrated broad-spectrum antiviral activity, primarily attributed to its role as an interferon inducer and its potential to inhibit viral entry through lysosomotropic activity.[1][2]

Comparative Antiviral Potency of Tilorone

The following table summarizes the in vitro efficacy of Tilorone against a range of viruses, presenting the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). A higher SI value indicates greater specific antiviral activity with lower cellular toxicity.



Virus Family	Virus	Strain	Cell Line	EC50 (μM)	СС50 (µМ)	Selectiv ity Index (SI)	Referen ce
Filovirida e	Ebola Virus (EBOV)	Not Specified	Not Specified	0.23	>12	>52	[1][3]
Coronavi ridae	Middle East Respirato ry Syndrom e Coronavi rus (MERS- CoV)	EMC	Vero 76	3.7	32	8.6	[1][4]
Togavirid ae	Chikungu nya Virus (CHIKV)	S27 (VR- 67)	Vero 76	4.2	32	7.6	[1][4]
Flavivirid ae	Zika Virus (ZIKV)	Not Specified	Not Specified	5.2	Not Specified	Not Specified	[1]
Togavirid ae	Venezuel an Equine Encephal itis Virus (VEEV)	Not Specified	Not Specified	18	Not Specified	Not Specified	[1]
Phenuivir idae	Rift Valley Fever Virus (RVFV)	MP-12	Vero CCL81	0.67	>100	>149	[5]



Phenuivir idae	Rift Valley Fever Virus (RVFV)	MP-12	A549	1.41	>100	>71	[5]
Phenuivir idae	Rift Valley Fever Virus (RVFV)	ZH501	Vero CCL81	6.45	>100	>16	[5]
Phenuivir idae	Rift Valley Fever Virus (RVFV)	ZH501	A549	6.31	>100	>16	[5]
Bunyaviri dae	Severe fever with thromboc ytopenia syndrom e virus (SFTSV)	Not Specified	Huh7	0.42 ± 0.02	Not Specified	~23.81	[6]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro antiviral screening assays. Below are the generalized methodologies employed in the cited studies.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the ability of a compound to inhibit the destructive effect of a virus on host cells.

 Cell Seeding: Confluent or near-confluent monolayers of a suitable cell line (e.g., Vero 76, Huh7) are prepared in 96-well microplates.



- Compound Addition: The growth medium is removed, and serial dilutions of Tilorone are added to the wells.
- Virus Infection: A standardized amount of the virus, typically measured in 50% cell culture infectious doses (CCID50), is added to the wells containing the cells and the test compound.
- Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.
- Quantification of CPE: The extent of cell protection is quantified using methods such as staining with neutral red dye. The dye is taken up by viable cells, and the amount of dye retained is proportional to the number of living cells. The absorbance is read using a spectrophotometer.
- Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated by linear regression analysis. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.[4]

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

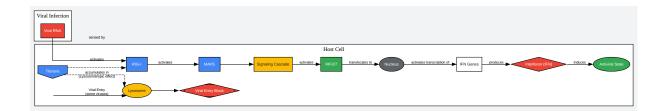
- Cell Infection and Treatment: Host cells are infected with the virus at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and media containing different concentrations of Tilorone is added.
- Incubation: The infected cells are incubated for a defined period to allow for viral replication.
- Virus Quantification: The supernatant containing the progeny virus is collected. The viral titer
 is then determined using a plaque assay or a TCID50 assay on a fresh monolayer of
 susceptible cells.
- Data Analysis: The EC50 is calculated as the concentration of Tilorone that reduces the viral yield by 50% compared to the untreated control.



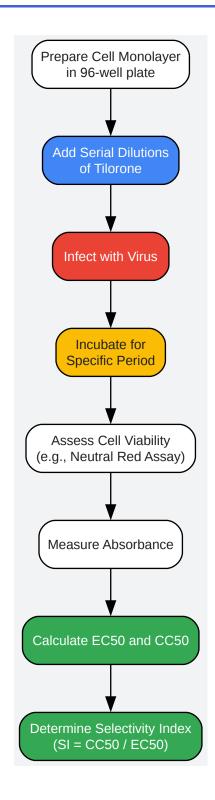
Visualizing Tilorone's Mechanism and Experimental Workflow

To further elucidate the processes involved in Tilorone's antiviral activity and its evaluation, the following diagrams are provided.









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